molecular formula C7H6F2O B13140965 2,3-Difluoro-6-methylphenol

2,3-Difluoro-6-methylphenol

Cat. No.: B13140965
M. Wt: 144.12 g/mol
InChI Key: CFWXGLRIMOOKRF-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methylphenol is an aromatic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring Its molecular formula is C7H6F2O, and it has a molecular weight of 14412 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylphenol typically involves the fluorination of 6-methylphenol (also known as o-cresol). One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in the presence of a catalyst like iron(III) chloride (FeCl3) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-6-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroquinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of functionalized phenols.

Scientific Research Applications

2,3-Difluoro-6-methylphenol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving phenolic compounds.

    Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,3-Difluoro-6-methylphenol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended role.

Comparison with Similar Compounds

    2,4-Difluoro-6-methylphenol: Similar structure but with fluorine atoms at different positions, leading to different reactivity and properties.

    2,3-Difluoro-4-methylphenol: Another isomer with distinct chemical behavior due to the position of the methyl group.

    2,3-Difluorophenol: Lacks the methyl group, resulting in different physical and chemical properties.

Uniqueness: 2,3-Difluoro-6-methylphenol is unique due to the specific positioning of its fluorine atoms and methyl group, which influence its reactivity and potential applications. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

IUPAC Name

2,3-difluoro-6-methylphenol

InChI

InChI=1S/C7H6F2O/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3

InChI Key

CFWXGLRIMOOKRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)O

Origin of Product

United States

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